Montanin D
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Overview
Description
Montanin D is a furanoid diterpene of the clerodane type, isolated from the bitter fraction of the aerial parts of Teucrium montanum L., a plant native to Bulgaria . This compound is known for its unique structure, which includes a furan ring and a γ-lactone, making it a subject of interest in various scientific fields.
Preparation Methods
Montanin D is primarily isolated from natural sources, specifically from Teucrium montanum L. The isolation process involves extracting the bitter fraction of the plant’s aerial parts, followed by purification using chromatographic techniques . The structure of this compound is established through spectral evidence and chemical transformations, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Montanin D undergoes several types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups in this compound allows it to undergo oxidation reactions, forming ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols from its ketone or aldehyde groups.
Substitution: The furan ring in this compound can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Acetylation: The hydroxyl groups in this compound can be acetylated using acetic anhydride in pyridine, resulting in acetylated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Montanin D has several scientific research applications:
Chemistry: this compound is used as a model compound for studying the reactivity of furanoid diterpenes and their derivatives.
Biology: The biological activity of this compound, including its potential antimicrobial and anti-inflammatory properties, is of interest in biological research.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Mechanism of Action
The mechanism of action of Montanin D involves its interaction with various molecular targets and pathways. The furan ring and γ-lactone moiety in this compound are believed to play a crucial role in its biological activity. These structural features allow this compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Montanin D is part of a family of furanoid diterpenes, which includes compounds like Montanin A, Montanin B, and Montanin C . These compounds share a similar clerodane skeleton but differ in the functional groups attached to the core structure. For example:
Montanin A: Lacks the furan ring present in this compound.
Montanin B: Contains additional hydroxyl groups compared to this compound.
Montanin C: Has a different arrangement of functional groups, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of a furan ring and a γ-lactone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2aR,5'S,5aS,6R,7R,9R,9aR)-5'-(furan-3-yl)-9-hydroxy-2a-(hydroxymethyl)-7-methylspiro[1,3,4,5,5a,7,8,9-octahydronaphtho[1,8a-b]oxete-6,3'-oxolane]-2'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-12-7-16(22)20-11-25-18(20,10-21)5-2-3-15(20)19(12)8-14(26-17(19)23)13-4-6-24-9-13/h4,6,9,12,14-16,21-22H,2-3,5,7-8,10-11H2,1H3/t12-,14+,15-,16-,18+,19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDPEGUHIBSSSY-NZMLQMEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C23COC2(CCCC3C14CC(OC4=O)C5=COC=C5)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@]23CO[C@@]2(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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